molecular formula C15H16N6OS2 B6420955 2-((1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide CAS No. 924838-19-7

2-((1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide

Cat. No.: B6420955
CAS No.: 924838-19-7
M. Wt: 360.5 g/mol
InChI Key: ZQNIBJYZTSJFIB-UHFFFAOYSA-N
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Description

2-((1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide is a complex organic compound that features a tetrazole ring, a thiazole ring, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 2,3-dimethylphenylhydrazine with sodium azide under acidic conditions.

    Thiazole Ring Formation: The thiazole ring is often synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Coupling Reactions: The final step involves coupling the tetrazole and thiazole rings with a propanamide group using a thiol linkage. This can be achieved through nucleophilic substitution reactions under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group of the propanamide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the tetrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted tetrazoles or thiazoles.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules such as proteins and nucleic acids are of particular interest.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-((1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The tetrazole and thiazole rings can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The propanamide group can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)acetamide
  • 2-((1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)butanamide

Uniqueness

Compared to similar compounds, 2-((1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide has a unique combination of functional groups that confer specific chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[1-(2,3-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6OS2/c1-9-5-4-6-12(10(9)2)21-15(18-19-20-21)24-11(3)13(22)17-14-16-7-8-23-14/h4-8,11H,1-3H3,(H,16,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQNIBJYZTSJFIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=NN=N2)SC(C)C(=O)NC3=NC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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